2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
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Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H26Cl2N2OS and its molecular weight is 413.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure :
- The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole, similar to its analogs in the 1,3,4-oxadiazole family, can be synthesized through a series of chemical reactions involving various precursors and catalysts. For instance, derivatives of 1,3,4-oxadiazole have been synthesized from precursors like 4-chlorophenoxyacetic acid, leading to the formation of compounds with potential antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as moderate anti-enzymatic potential (Siddiqui et al., 2014).
Biological Evaluation :
- The synthesized 1,3,4-oxadiazole derivatives are evaluated for their biological activities, such as antimicrobial, antioxidant, and antitubercular activities. Compounds like 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole, derived from similar synthesis pathways, have shown a wide range of activities and excellent docking scores with various amino acids interactions, indicating potent antitubercular results (Fathima et al., 2021).
Antimicrobial and Cytotoxicity Studies :
- Compounds synthesized from the 1,3,4-oxadiazole core have been found to possess significant antimicrobial activities against various bacterial and fungal strains. Specific derivatives have shown noteworthy activity in minimum inhibitory concentration (MIC) and zone of inhibition, indicating potential leads for further drug discovery (Patel et al., 2012).
- Furthermore, 1,3,4-oxadiazole derivatives with particular substitutions have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, showcasing highly selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines. They also exhibit potency against nonreplicating streptomycin-starved M. tuberculosis strains, marking them as promising antituberculosis agents (Karabanovich et al., 2016).
Other Biological Screening :
- Other biological screenings, such as evaluations against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, have revealed that these compounds are relatively more active against AChE, suggesting their potential in the treatment of diseases like Alzheimer's (Rehman et al., 2013).
- Additional studies on 1,3,4-oxadiazole derivatives have also indicated their potential use in treating cardiovascular diseases due to their thrombolytic and antibacterial activities, along with low toxicity (Aziz-Ur-Rehman et al., 2020).
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N2OS/c1-2-3-4-5-14-6-9-16(10-7-14)19-23-24-20(25-19)26-13-15-8-11-17(21)18(22)12-15/h8,11-12,14,16H,2-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCOZCIHYBZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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